N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound featuring a bithiophene moiety and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the bithiophene core, followed by the introduction of the ethanediamide linkage and the trifluoromethyl-phenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl or bithiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl or bithiophene rings.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(trifluoromethyl)phenyl]ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The bithiophene moiety may interact with electron-rich or electron-deficient sites, while the trifluoromethyl-phenyl group can enhance the compound’s stability and reactivity. These interactions can modulate various biological and chemical processes, making the compound valuable for research and development.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
Other bithiophene derivatives: Compounds with bithiophene cores but varying substituents, used in organic electronics and materials science.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(trifluoromethyl)phenyl]ethanediamide is unique due to the combination of the bithiophene moiety and the trifluoromethyl-phenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new scientific and industrial applications.
Properties
IUPAC Name |
N-[(4-thiophen-3-ylthiophen-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S2/c19-18(20,21)14-3-1-2-4-15(14)23-17(25)16(24)22-8-13-7-12(10-27-13)11-5-6-26-9-11/h1-7,9-10H,8H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRHFUUCSXHUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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